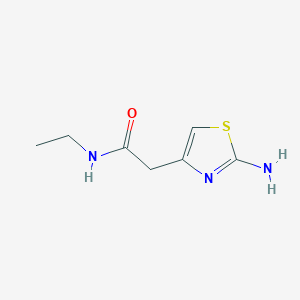

N-éthyl-2-(2-amino-1,3-thiazol-4-yl)acétamide

Vue d'ensemble

Description

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C7H11N3OS and its molecular weight is 185.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Les 2-aminothiazoles, y compris des dérivés comme le N-éthyl-2-(2-amino-1,3-thiazol-4-yl)acétamide, ont été utilisés comme matières premières pour la synthèse d'analogues hétérocycliques dotés de propriétés antimicrobiennes puissantes. Ces composés ont montré une efficacité contre les souches bactériennes multirésistantes, telles que Staphylococcus epidermidis et Pseudomonas aeruginosa . Ils sont également évalués pour leurs valeurs de concentration minimale inhibitrice (CMI) afin de déterminer leur puissance.

Efficacité antifongique

Le potentiel antifongique des dérivés de la 2-aminothiazole a été démontré par leurs effets inhibiteurs sur les souches fongiques comme Candida glabrata et Candida albicans. Ces composés ont montré des zones d'inhibition comparables ou supérieures à celles des antifongiques standards comme la nystatine .

Propriétés anti-VIH

Les composés à base de 2-aminothiazole ont été explorés pour leur rôle d'agents anti-VIH. Leur capacité à inhiber la réplication du virus VIH les rend précieux dans la recherche de nouveaux traitements contre le VIH/SIDA .

Propriétés antioxydantes

Ces composés présentent des activités antioxydantes, qui sont cruciales pour protéger les cellules du stress oxydatif et des dommages. Cette propriété est particulièrement bénéfique dans la prévention des maladies où le stress oxydatif joue un rôle clé .

Applications anticancéreuses

Les analogues de la 2-aminothiazole ont montré une activité inhibitrice sélective contre une large gamme de lignées cellulaires cancéreuses humaines, notamment les cancers du sein, de la leucémie, du poumon, du côlon, du SNC, du mélanome, de l'ovaire, du rein et de la prostate . Leur potentiel en tant qu'agents anticancéreux est important en raison de leur toxicité sélective envers les cellules cancéreuses.

Effets anti-inflammatoires et analgésiques

Les propriétés anti-inflammatoires et analgésiques des dérivés de la 2-aminothiazole en font des candidats pour le développement de nouveaux médicaments antidouleur et anti-inflammatoires. Ces composés pourraient potentiellement être utilisés pour traiter les affections caractérisées par une inflammation et une douleur .

Activité anthelminthique

Ces dérivés ont également été étudiés pour leur activité anthelminthique, qui est la capacité à expulser ou à détruire les vers parasites (helminthes). Cette application est importante dans le domaine de la médecine vétérinaire ainsi que dans le traitement des infections parasitaires humaines .

Inhibition enzymatique

Les dérivés de la 2-aminothiazole ont été utilisés dans des études de docking moléculaire pour évaluer leur interaction avec des enzymes cibles, telles que la UDP-N-acétylmuramate/L-alanine ligase. Les composés avec des groupes hydroxyle substitués sur le cycle benzénique ont montré une forte affinité de liaison, indiquant leur potentiel en tant qu'inhibiteurs enzymatiques .

Mécanisme D'action

Target of action

The compound “4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine” has been shown to target Biotin carboxylase in Escherichia coli .

Mode of action

2-aminothiazole derivatives have been studied as anticancer agents, with some showing inhibitory activity against a wide range of human cancerous cell lines .

Biochemical pathways

2-aminothiazole derivatives have been shown to interact with multiple enzyme targets such as egfr/vgfer kinase .

Result of action

2-aminothiazole derivatives have been shown to have anticancer effects .

Analyse Biochimique

Biochemical Properties

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . The compound also binds to specific receptors on the cell surface, modulating signal transduction processes. These interactions highlight the potential of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide in regulating biochemical pathways and its therapeutic potential.

Cellular Effects

The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Additionally, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. For example, the compound inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions provide insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These findings suggest that 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.

Metabolic Pathways

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Subcellular Localization

The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can translocate to the nucleus, influencing gene expression by interacting with transcription factors. The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide provides insights into its mechanism of action and potential therapeutic applications.

Activité Biologique

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a thiazole ring which contributes to its biological activity. The molecular formula is , and its structure includes an ethylacetamide moiety attached to a thiazole ring. This configuration is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide encompasses various mechanisms:

- Anticancer Activity : The compound has shown antiproliferative effects against multiple cancer cell lines, including breast, lung, and colon cancers. It inhibits cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, thereby preventing cancer cell proliferation.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial and antifungal activities. The thiazole component is known to interact with microbial enzymes and disrupt cellular processes .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It binds selectively to various enzymes, altering their activity and providing a basis for therapeutic applications in enzyme-related disorders .

The mechanism through which 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide exerts its effects involves several pathways:

- CDK2 Inhibition : By binding to the active site of CDK2, the compound inhibits its activity, preventing phosphorylation events necessary for cell cycle progression.

- Interaction with Receptors : The compound may modulate neurotransmitter systems by interacting with specific receptors, although further studies are required to elucidate these pathways fully.

- Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several studies have documented the biological activity of 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide:

Propriétés

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-2-9-6(11)3-5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXSPHKRESDROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.